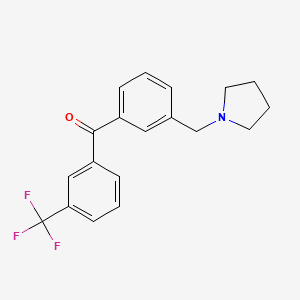

3'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone

描述

3’-Pyrrolidinomethyl-3-trifluoromethylbenzophenone is a chemical compound with the molecular formula C19H18F3NO and a molecular weight of 333.35 g/mol . It is characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, and a benzophenone core. This compound is of interest in various fields of scientific research due to its unique chemical properties.

准备方法

The synthesis of 3’-Pyrrolidinomethyl-3-trifluoromethylbenzophenone typically involves the reaction of 3-trifluoromethylbenzophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

3’-Pyrrolidinomethyl-3-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

科学研究应用

3’-Pyrrolidinomethyl-3-trifluoromethylbenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

作用机制

The mechanism of action of 3’-Pyrrolidinomethyl-3-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrrolidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .

相似化合物的比较

3’-Pyrrolidinomethyl-3-trifluoromethylbenzophenone can be compared with other benzophenone derivatives, such as:

3’-Pyrrolidinomethylbenzophenone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

3’-Trifluoromethylbenzophenone: Lacks the pyrrolidine group, affecting its reactivity and interactions with biological targets.

3’-Pyrrolidinomethyl-4-trifluoromethylbenzophenone: Similar structure but with the trifluoromethyl group at a different position, leading to variations in its properties.

生物活性

3'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone (C19H18F3NO) is a synthetic compound notable for its potential biological activities. The compound features a trifluoromethyl group which enhances its lipophilicity, thus facilitating interactions with biological membranes and macromolecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

- Molecular Formula: C19H18F3NO

- Molecular Weight: 333.35 g/mol

- IUPAC Name: [3-(pyrrolidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone

- CAS Number: 898770-64-4

The biological activity of this compound is largely attributed to its structural components:

- Trifluoromethyl Group: Increases hydrophobicity, enhancing membrane penetration.

- Pyrrolidine Ring: Capable of forming hydrogen bonds with biological targets, influencing their activity.

These features suggest that the compound may interact with various enzymes and receptors, potentially modulating physiological responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

-

Antitumor Activity:

- Studies have shown that derivatives of benzophenone can exhibit cytotoxic effects against various cancer cell lines. The compound's interaction with cellular membranes may disrupt cancer cell proliferation.

- Case Study: A recent evaluation demonstrated significant cytotoxicity in human cancer cell lines using MTT assays, indicating potential as an anticancer agent .

-

Enzyme Inhibition:

- The compound may inhibit key enzymes involved in metabolic pathways. For instance, it has been evaluated for its ability to inhibit α-amylase and α-glucosidase, enzymes critical in carbohydrate metabolism.

- Research Findings: Inhibition assays revealed that the compound could reduce glucose absorption by targeting these enzymes, suggesting potential applications in diabetes management .

-

Neuroprotective Effects:

- Preliminary studies suggest that compounds similar to this compound may offer neuroprotective benefits by modulating neurotransmitter systems.

- Example: Research has indicated that certain benzophenone derivatives can enhance cognitive function in animal models, potentially through antioxidant mechanisms.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other benzophenone derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3'-Pyrrolidinomethylbenzophenone | Lacks trifluoromethyl group | Lower lipophilicity |

| 3'-Trifluoromethylbenzophenone | Lacks pyrrolidine ring | Different interaction profile |

| 3'-Pyrrolidinomethyl-4-trifluoromethylbenzophenone | Similar structure but different position of trifluoromethyl group | Variations in properties |

Assay Methods for Evaluating Biological Activity

The evaluation of the biological activity of this compound has utilized various assay methodologies:

- MTT Assay: Commonly used for assessing cytotoxicity by measuring cell viability.

- Colony Formation Assays: Used to evaluate the long-term effects on cell proliferation.

- Enzyme Inhibition Assays: Measure the ability to inhibit specific enzymes such as α-amylase and α-glucosidase.

Table: Summary of Assay Methods

| Assay Type | Purpose | Key Advantages |

|---|---|---|

| MTT Assay | Cytotoxicity assessment | Simple and widely accepted |

| Colony Formation Assay | Long-term proliferation effects | Reflects clonogenic potential |

| Enzyme Inhibition Assays | Evaluate metabolic pathway interference | Direct measurement of enzyme activity |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3’-pyrrolidinomethyl-3-trifluoromethylbenzophenone, and how can reaction efficiency be improved?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between trifluoromethyl-substituted benzoyl chlorides and pyrrolidine derivatives under mild conditions to preserve the sensitive trifluoromethyl group. Key parameters include:

- Catalytic systems : Palladium on carbon or zinc chloride can enhance coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) improve solubility and reaction kinetics .

- Base optimization : Triethylamine or DBU facilitates deprotonation of intermediates .

Experimental Design : Monitor reaction progress via TLC or HPLC. Post-synthesis, purify using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most reliable for characterizing 3’-pyrrolidinomethyl-3-trifluoromethylbenzophenone?

Methodological Answer:

- NMR Spectroscopy : NMR is critical for identifying trifluoromethyl group environments, while H NMR resolves pyrrolidine proton signals (δ ~1.8–3.5 ppm) .

- X-ray crystallography : Determines precise stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

- Mass spectrometry : HRMS confirms molecular ion peaks (e.g., m/z 333.13 for CHFNO) .

Data Validation : Cross-reference with PubChem datasets (e.g., InChI key: KGLUXRWBBBZBDF-UHFFFAOYSA-N) to verify structural consistency .

Advanced Research Questions

Q. How can researchers resolve contradictory reports on the biological activity of 3’-pyrrolidinomethyl-3-trifluoromethylbenzophenone?

Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Standardized protocols : Replicate assays under controlled conditions (e.g., fixed cell lines, ATP levels for cytotoxicity tests).

- Meta-analysis : Use databases like Web of Science to compare studies using keywords like "benzophenone derivatives AND kinase inhibition" .

- Purity verification : Ensure ≥95% purity via HPLC and quantify trace impurities (e.g., residual solvents) with GC-MS .

Q. What computational methods elucidate the role of the trifluoromethyl group in modulating reactivity and bioactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron-withdrawing effects of the -CF group on benzophenone’s electrophilicity .

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Compare binding affinities with non-fluorinated analogues .

- Kinetic studies : Measure reaction rates (e.g., nucleophilic substitution) to quantify -CF’s steric/electronic contributions .

Q. How can solubility and stability challenges of this compound be addressed for in vivo studies?

Methodological Answer:

- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility .

- Salt formation : React with HCl or sodium bicarbonate to improve crystallinity and stability .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to prolong half-life .

Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .

属性

IUPAC Name |

[3-(pyrrolidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO/c20-19(21,22)17-8-4-7-16(12-17)18(24)15-6-3-5-14(11-15)13-23-9-1-2-10-23/h3-8,11-12H,1-2,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMDFNYHCNJADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643211 | |

| Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-64-4 | |

| Record name | Methanone, [3-(1-pyrrolidinylmethyl)phenyl][3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。